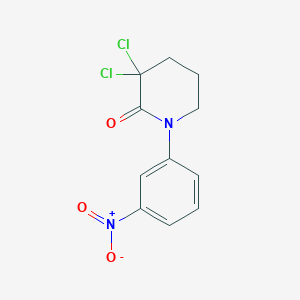

3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one

CAS No.:

Cat. No.: VC13648276

Molecular Formula: C11H10Cl2N2O3

Molecular Weight: 289.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10Cl2N2O3 |

|---|---|

| Molecular Weight | 289.11 g/mol |

| IUPAC Name | 3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one |

| Standard InChI | InChI=1S/C11H10Cl2N2O3/c12-11(13)5-2-6-14(10(11)16)8-3-1-4-9(7-8)15(17)18/h1,3-4,7H,2,5-6H2 |

| Standard InChI Key | GJCYDFUMRADRSM-UHFFFAOYSA-N |

| SMILES | C1CC(C(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-])(Cl)Cl |

| Canonical SMILES | C1CC(C(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-])(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The molecular formula of 3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one is C₁₁H₁₀Cl₂N₂O₃, with a molecular weight of 289.11 g/mol . The structure consists of a piperidin-2-one core substituted with two chlorine atoms at the 3-position and a 3-nitrophenyl group at the 1-position. Comparative analysis with its 4-nitrophenyl isomer reveals distinct electronic and steric profiles due to the nitro group’s para vs. meta positioning .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀Cl₂N₂O₃ | |

| Molecular Weight | 289.11 g/mol | |

| CAS Number (4-nitrophenyl) | 881386-01-2 | |

| Melting Point (4-nitrophenyl) | 115–117°C | |

| XLogP3 | 2.8 (estimated) |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for the 3-nitrophenyl derivative are reported, analogous methods for the 4-nitrophenyl isomer provide a framework. A high-yield (94.9%) route involves reacting a precursor piperidinone with phosphorus pentachloride (PCl₅) in chlorobenzene at 55°C for 5 hours :

Reaction Scheme

-

Precursor Activation: The ketone group of 1-(4-nitrophenyl)piperidin-2-one undergoes electrophilic chlorination using PCl₅.

-

Workup: The crude product is extracted with dichloromethane, washed with brine, and purified via evaporation .

This method’s adaptability to the 3-nitrophenyl variant remains unexplored but theoretically plausible, contingent on nitro group orientation effects on reactivity .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The 4-nitrophenyl analog is a key intermediate in synthesizing tetrahydropyrazolopyridone derivatives, which exhibit anticoagulant properties . The 3-nitrophenyl derivative’s bioactivity is undocumented but may offer divergent pharmacokinetic profiles due to altered electronic effects.

Materials Science

Chlorinated piperidinones are investigated for polymer stabilization and agrochemical synthesis. The nitro group’s meta position could enhance thermal stability compared to para-substituted analogs, though experimental validation is pending .

| Supplier | Purity | Price (1g) | Location |

|---|---|---|---|

| Haoyuan Chemexpress Co. | >95% | $139.00 | China |

| CymitQuimica | Research | €139.00 | Spain |

Research Gaps and Future Directions

-

Synthetic Optimization: Development of isomer-specific protocols for the 3-nitrophenyl variant.

-

Biological Screening: Anticoagulant and kinase inhibition assays to compare meta vs. para nitro effects.

-

Thermal Analysis: Differential scanning calorimetry (DSC) to assess stability for material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume